R-Venlafaxina

Descripción general

Descripción

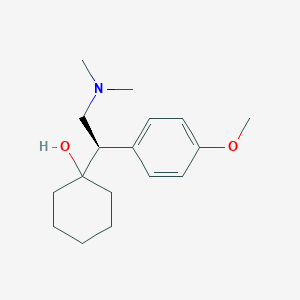

"(R)-Venlafaxine" is an antidepressant drug, known for its enantioselective properties. It's a serotonin–norepinephrine reuptake inhibitor, and its molecular targets include SLC6A4 and SLC6A2, resulting in inhibition of serotonin and noradrenaline reuptake (Sangkuhl et al., 2014).

Synthesis Analysis

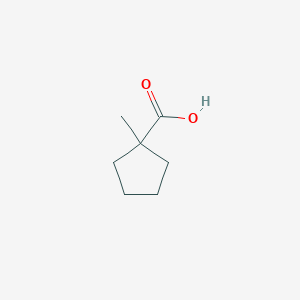

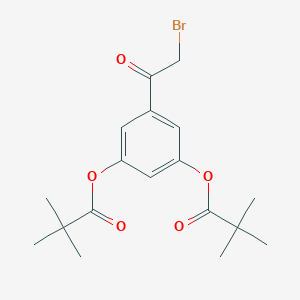

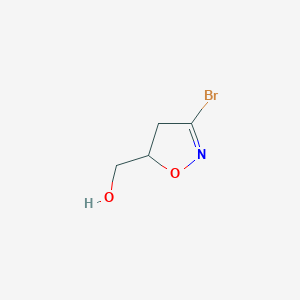

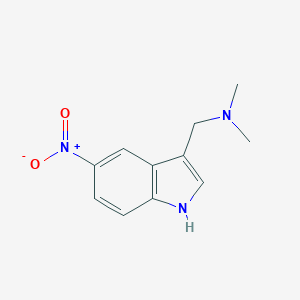

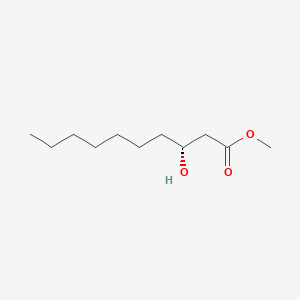

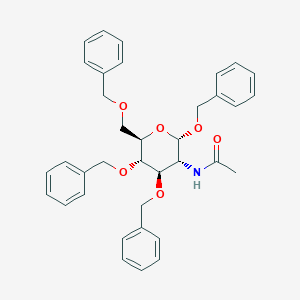

The enantioselective synthesis of (R)-(–)-venlafaxine has been achieved through an unusual Grignard reaction. Key steps include Sharpless asymmetric dihydroxylation for the induction of chirality and a unique Grignard reaction (Chavan & Khatod, 2016).

Molecular Structure Analysis

The interaction of venlafaxine with bovine serum albumin was studied to understand its molecular structure. The study involved spectroscopic techniques combined with molecular modeling, indicating the presence of hydrogen bonding and weak van der Waals interactions stabilizing the complex (Shahabadi & Hadidi, 2014).

Chemical Reactions and Properties

Venlafaxine's chemical properties are influenced by its interaction with various enzymes like CYP2D6 and CYP3A4, which metabolize it to different active metabolites (Kingbäck et al., 2012).

Physical Properties Analysis

The polymorphic forms of venlafaxine hydrochloride were characterized using various techniques like X-ray Powder Diffraction and Differential Scanning Calorimetry, revealing differences in their crystallinity and thermal behavior (Bernardi et al., 2013).

Chemical Properties Analysis

Venlafaxine's chemical properties include its interaction with plasma proteins and its metabolism into active metabolites, affecting its pharmacological action. The interaction of venlafaxine with plasma proteins and its metabolites were studied using techniques like liquid chromatography-tandem mass spectrometry and molecularly imprinted solid-phase extraction (Miranda et al., 2016).

Aplicaciones Científicas De Investigación

Tratamiento del Trastorno Depresivo Mayor

R-Venlafaxina es ampliamente reconocida como un tratamiento de primera línea para el trastorno depresivo mayor . Influye en los productos químicos del cerebro, lo que puede provocar un desequilibrio en los individuos deprimidos .

Tratamiento del Trastorno de Pánico

Además del trastorno depresivo mayor, this compound también se utiliza para el tratamiento del trastorno de pánico .

Tratamiento de la Ansiedad

This compound se utiliza en el tratamiento de la ansiedad . Ayuda a restaurar el equilibrio de ciertas sustancias naturales (serotonina y norepinefrina) en el cerebro.

Detección Electroquímica

Se han realizado avances recientes en la detección electroquímica de Venlafaxina . Los procedimientos electroanalíticos han sido de interés debido a sus ventajas superiores en comparación con las técnicas convencionales, porque tales métodos presentan rapidez, simplicidad, sensibilidad y asequibilidad .

Monitoreo de Contaminantes Ambientales

Venlafaxina y sus metabolitos son contaminantes en el agua . Han ejercido una influencia adversa en los organismos vivos a través de su migración y transformación en diversas formas de adsorción, fotólisis, hidrólisis y biodegradación, seguida de la formación de diversos compuestos activos en el medio ambiente .

Procesos de Oxidación Avanzada

Los procesos de oxidación avanzada proporcionan un remedio contra la propagación de microcontaminantes como la Venlafaxina . Las descomposiciones fotoinducidas y electroquímicas de Venlafaxina se investigaron en términos de mecanismo y eficacia utilizando cromatografía líquida de alta resolución acoplada a espectrometría de masas de multifragmentación de alta resolución

Mecanismo De Acción

Target of Action

R-Venlafaxine, also known as Venlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depression, generalized or social anxiety disorder, and panic disorder . Its primary targets are the serotonin and norepinephrine transporters, which play key roles in mood regulation .

Mode of Action

Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), potently and selectively inhibit the reuptake of both serotonin and norepinephrine at the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood . At lower doses, Venlafaxine acts primarily as a serotonin reuptake inhibitor, while at higher doses, it inhibits both serotonin and norepinephrine reuptake .

Biochemical Pathways

Venlafaxine affects several biochemical pathways. It is metabolized primarily by the CYP2D6 enzyme in the liver . Genetic polymorphisms in CYP2D6 can lead to variations in Venlafaxine metabolism, affecting its plasma concentrations . Venlafaxine also influences neurotrophic signaling and neuroplasticity, potentially involving glutamatergic and insulin-mediated neuronal processes .

Pharmacokinetics

Venlafaxine is well absorbed orally, with a bioavailability of 42±15% . It is extensively metabolized in the liver, primarily via CYP2D6, into its active metabolite, ODV . The elimination half-life of Venlafaxine is 5±2 hours for immediate-release preparations and 15±6 hours for extended-release preparations . About 87% of the drug is excreted in the urine .

Result of Action

The increased serotonin and norepinephrine signaling resulting from Venlafaxine’s action can lead to improved mood and reduced symptoms of depression and anxiety . Additionally, Venlafaxine has been found to improve post-traumatic stress disorder (PTSD) and may also be used for chronic pain .

Action Environment

Environmental factors can influence the action of Venlafaxine. For instance, exposure to an enriched environment can reduce the onset of Venlafaxine’s action through effects on parvalbumin interneurons plasticity . Additionally, the presence of Venlafaxine and its metabolites in aquatic systems is a concern, as they are difficult to remove by traditional wastewater treatment processes .

Propiedades

IUPAC Name |

1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430837 | |

| Record name | R-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93413-46-8 | |

| Record name | Venlafaxine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-Venlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VENLAFAXINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B33212715Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

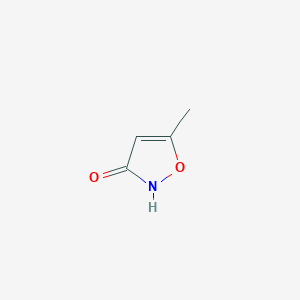

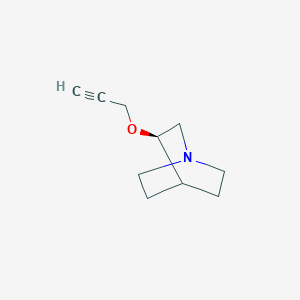

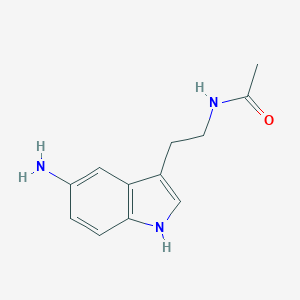

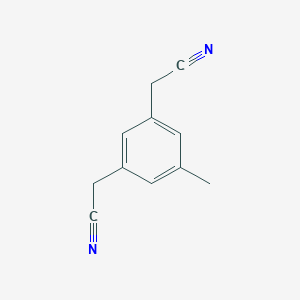

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (R)-Venlafaxine differ from (S)-Venlafaxine in terms of metabolism?

A1: [, , ] Research indicates that (R)-Venlafaxine is preferentially metabolized by the cytochrome P450 enzyme CYP2D6, exhibiting higher enantioselectivity than (S)-Venlafaxine. [, ] This preferential metabolism can lead to significant variations in the plasma concentration of (R)-Venlafaxine, particularly in individuals with different CYP2D6 activity levels, such as those carrying the CYP2D6*10 polymorphism. [, , ] In contrast, (S)-Venlafaxine appears to be metabolized at a slower rate by CYP2D6. [] You can find more information on these metabolic differences in the studies by Fogelman et al. (1999), Scordo et al. (2000), and Yasui-Furukori et al. (2006). [, , ]

Q2: Are there notable differences in the pharmacokinetic profiles of (R)-Venlafaxine and (S)-Venlafaxine in humans?

A2: [] Studies in healthy Chinese volunteers have demonstrated statistically significant differences (p < 0.05) in key pharmacokinetic parameters, including area under the curve (AUC(0-∞)), maximum concentration (Cmax), and elimination half-life (t1/2), between (R)-Venlafaxine and (S)-Venlafaxine. [] This suggests that the two enantiomers exhibit distinct pharmacokinetic behaviors within the human body. [] You can explore the study by Mei et al. (2011) for a more in-depth analysis of these pharmacokinetic disparities. []

Q3: Has the stereoselective disposition of Venlafaxine enantiomers been investigated in animal models?

A3: [, ] Yes, research has explored the stereoselective disposition of Venlafaxine enantiomers in both rats and dogs. [, ] Studies have revealed significant differences in the ratios of (S)-Venlafaxine to (R)-Venlafaxine in these species, indicating varying degrees of stereoselectivity in their disposition. [, ] Notably, the disposition in humans appears more closely aligned with that observed in dogs. [] For a deeper understanding of these findings, refer to the research by Hsyu et al. (1997) and Raggi et al. (2000). [, ]

Q4: What is the role of CYP2D6 in the metabolism of Venlafaxine enantiomers?

A4: [, ] CYP2D6 plays a pivotal role in the O-demethylation metabolic pathway of Venlafaxine, displaying a marked stereoselectivity towards the (R)-enantiomer. [] Studies utilizing quinidine, a potent CYP2D6 inhibitor, have confirmed the significant contribution of CYP2D6 to (R)-Venlafaxine metabolism. [] This interaction highlights the potential for drug interactions and interindividual variability in Venlafaxine response based on CYP2D6 genetic variations. [] For a comprehensive analysis of CYP2D6 involvement in Venlafaxine metabolism, refer to the study by Scordo et al. (2000). []

Q5: Are there instances where the concentrations of Venlafaxine enantiomers can be significantly elevated?

A5: [] Case reports have documented instances of markedly increased Venlafaxine enantiomer concentrations, primarily attributed to metabolic interactions with co-administered medications like mianserin, propranolol, and thioridazine. [] These interactions can result in an impaired metabolism of Venlafaxine, leading to higher-than-expected plasma levels of both enantiomers. [] Such findings emphasize the critical need to consider potential drug interactions and individual patient factors when prescribing Venlafaxine. [] The case report by Spina et al. (2001) provides a detailed account of such an interaction. []

Q6: What analytical methods are commonly employed for the quantification of Venlafaxine enantiomers?

A6: [, ] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is frequently employed for the sensitive and specific determination of Venlafaxine enantiomers in biological matrices. [] This method allows for the separation and quantification of the individual enantiomers, providing valuable insights into their respective pharmacokinetic profiles. [, ] For detailed descriptions of these analytical methods, you can refer to the studies by Mei et al. (2011) and Hsyu et al. (1997). [, ]

Q7: Has there been research on the environmental impact of Venlafaxine enantiomers?

A7: [] Yes, studies have investigated the enantiospecific uptake and depuration kinetics of Venlafaxine enantiomers in marine medaka (Oryzias melastigma), highlighting the potential for these pharmaceuticals to bioaccumulate in aquatic organisms. [] This research underscores the importance of understanding the environmental fate and potential ecotoxicological effects of chiral pharmaceuticals. [] The study by Wang et al. (2021) delves into the environmental fate of Venlafaxine enantiomers in marine medaka. []

Q8: Have any synthetic routes been developed for the production of enantiomerically pure (R)-Venlafaxine?

A8: [, ] Yes, researchers have explored various synthetic approaches for the stereoselective synthesis of (R)-Venlafaxine. [, ] One notable approach involves the use of an unusual Grignard reaction, providing an efficient means to introduce chirality at the benzylic center. [] Another method utilizes Evans Aldol chemistry, highlighting the versatility and applicability of different synthetic strategies in obtaining enantiomerically pure (R)-Venlafaxine. [] You can delve deeper into these synthetic methodologies by exploring the research by Rao et al. (2013) and Ahuja et al. (2013). [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

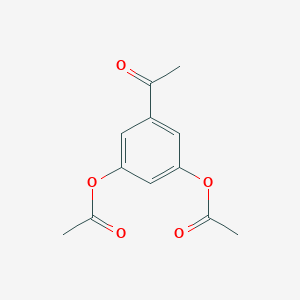

![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)

![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)